molecular formula C6H12N2O2 B1301008 4-(2-Hydroxyethyl)piperazin-2-one CAS No. 23936-04-1

4-(2-Hydroxyethyl)piperazin-2-one

Cat. No. B1301008
CAS RN: 23936-04-1
M. Wt: 144.17 g/mol
InChI Key: DPUICVIJDAOKBK-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)piperazin-2-one is a compound with the molecular weight of 144.17 . It is also known as 4-(2-hydroxyethyl)-2-piperazinone . The compound is solid in its physical form .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives, which could potentially include 4-(2-Hydroxyethyl)piperazin-2-one, involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 4-(2-Hydroxyethyl)piperazin-2-one is C6H12N2O2 . The InChI code for this compound is 1S/C6H12N2O2/c9-4-3-8-2-1-7-6(10)5-8/h9H,1-5H2,(H,7,10) .


Physical And Chemical Properties Analysis

4-(2-Hydroxyethyl)piperazin-2-one is a solid compound . It has a density of 1.152 g/cm3 , a boiling point of 374.8 °C , and a flash point of 180.5 °C . The compound has a polar surface area of 32.78 Å2 .

Scientific Research Applications

Tissue Culture

This compound is excellent for tissue culture . It provides a stable environment for cells to grow and proliferate, which is crucial for studying cell behavior and conducting various experiments .

Oxidative Phosphorylation

It plays a significant role in oxidative phosphorylation . This process is part of cellular respiration, where cells use enzymes to oxidize nutrients, thereby releasing energy .

Protein Synthesis

The compound is used in protein synthesis with cell-free bacterial systems . It helps in the formation of proteins from amino acids, a process that is fundamental to life .

Photophosphorylation

It is used in photophosphorylation , a process used by plants and some bacteria to convert solar energy into chemical energy during photosynthesis .

CO2 Fixation

The compound is used in CO2 fixation . This is a process in photosynthesis where plants convert carbon dioxide and other compounds into glucose .

Transmission Electron Microscopy (TEM) Studies

It is a suitable buffer for TEM studies . In these studies, it does not affect metal substrates, making it ideal for observing the ultrastructure of various biological and inorganic specimens .

Protein Extraction and Purification

It is commonly used in the preparation of cell culture media, protein extraction, and purification. These processes are essential in biotechnology and molecular biology research.

Electrophoresis and Chromatography Techniques

The compound is used in electrophoresis and chromatography techniques to separate and analyze proteins and nucleic acids. These techniques are fundamental in biochemistry and genetics.

Future Directions

The future directions in the study and application of 4-(2-Hydroxyethyl)piperazin-2-one could involve further exploration of its synthesis methods, as recent developments in the synthesis of piperazine derivatives have been reported . Additionally, given its structural similarity to HEPES, a known buffer agent, potential applications in biochemical research could be explored .

properties

IUPAC Name

4-(2-hydroxyethyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c9-4-3-8-2-1-7-6(10)5-8/h9H,1-5H2,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUICVIJDAOKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885250
Record name 2-Piperazinone, 4-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethyl)piperazin-2-one

CAS RN

23936-04-1
Record name 4-(2-Hydroxyethyl)-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23936-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperazinone, 4-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023936041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Piperazinone, 4-(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Piperazinone, 4-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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